
D-Valacyclovir Hydrochloride
描述
D-Valacyclovir Hydrochloride is the hydrochloride salt form of the L-valyl ester of acyclovir. It is an antiviral drug used primarily to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus . This compound is a prodrug, meaning it is converted into its active form, acyclovir, in the body. The conversion enhances the bioavailability of acyclovir, making it more effective in treating viral infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir Hydrochloride involves the esterification of acyclovir with L-valine. The process typically includes the following steps:
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Valacyclovir.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors, acyclovir and L-valine are reacted under controlled conditions to form the ester.
Purification and Crystallization: The product is purified through crystallization and filtration techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions: D-Valacyclovir Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like permanganate.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form acyclovir and L-valine.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate in alkaline conditions.
Hydrolysis Conditions: Aqueous solutions at physiological pH.
Major Products:
Oxidation Products: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.
Hydrolysis Products: Acyclovir and L-valine.
科学研究应用
D-Valacyclovir Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and mechanisms of action against herpes viruses.
Medicine: Widely used in clinical settings to treat herpes infections, including genital herpes and shingles.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
作用机制
D-Valacyclovir Hydrochloride is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . This selective inhibition of viral DNA polymerase is the primary mechanism by which this compound exerts its antiviral effects .
相似化合物的比较
Acyclovir: The active form of D-Valacyclovir Hydrochloride, used directly as an antiviral agent.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Ganciclovir: An antiviral drug used to treat cytomegalovirus infections.
Comparison:
Bioavailability: this compound has higher bioavailability compared to acyclovir, making it more effective in oral administration.
Mechanism of Action: All three compounds inhibit viral DNA polymerase, but this compound and acyclovir are more selective for herpes viruses.
Clinical Use: this compound is preferred for its improved pharmacokinetic properties and reduced dosing frequency.
生物活性
D-Valacyclovir hydrochloride, a prodrug of acyclovir, exhibits significant antiviral properties, primarily against herpes viruses. Understanding its biological activity is crucial for clinical applications, especially in treating infections like herpes simplex virus (HSV) and varicella zoster virus (VZV). This article details the mechanisms of action, efficacy, safety profiles, and case studies related to this compound.
This compound is rapidly converted to acyclovir upon administration. The active metabolite, acyclovir triphosphate, exerts its antiviral effects through several mechanisms:
- Competitive Inhibition : Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA.
- Chain Termination : Once incorporated, it causes premature termination of the viral DNA chain.
- Inhibition of Viral DNA Polymerase : It selectively inhibits viral DNA polymerase, thereby halting viral replication.
These mechanisms are particularly effective against HSV types 1 and 2, VZV, cytomegalovirus (CMV), and Epstein-Barr virus (EBV) .
Pharmacokinetics
The pharmacokinetics of this compound reveal enhanced bioavailability compared to acyclovir. When administered orally, valacyclovir achieves approximately three to five times higher bioavailability than acyclovir due to its rapid conversion in the gastrointestinal tract .
Parameter | Valacyclovir | Acyclovir |
---|---|---|
Bioavailability | 54.2% | 15%-30% |
Peak Serum Concentration (1g dose) | 1.5 µg/mL | Varies |
Time to Peak Concentration | ~1 hour | ~2-3 hours |
Antiviral Efficacy
A study demonstrated that daily administration of valacyclovir significantly reduced viral shedding in saliva among participants exposed to extreme stressors, such as Antarctic expeditioners. The results indicated a reduction of EBV and HSV-1 viral loads by over 24-fold and 5-fold, respectively .
Long-term Safety and Efficacy
Long-term studies have shown that valacyclovir is well-tolerated over extended periods (up to ten years) with minimal resistance observed in immunocompetent individuals (<0.5%) .
Acute Renal Injury
A notable case involved a 35-year-old female patient who developed acute renal injury following valacyclovir treatment for herpes simplex. The patient's kidney biopsy revealed significant damage characterized by vacuolar degeneration of renal tubular epithelial cells . This case highlights the importance of monitoring renal function during valacyclovir therapy.
Neurotoxicity
Another case reported neurotoxicity associated with high doses of valacyclovir in a patient undergoing peritoneal dialysis. Symptoms included emotional lability and pseudobulbar affect, which resolved upon adjustment of the medication dosage .
属性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858555 | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-28-6 | |
Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying D-Valacyclovir Hydrochloride as a degradation product of Valacyclovir Hydrochloride?
A1: Identifying degradation products like this compound is crucial for several reasons. First, it helps assess the stability of Valacyclovir Hydrochloride under different conditions []. This information is vital for determining appropriate storage conditions and shelf-life for drug formulations. Second, understanding the degradation pathways can guide the development of more stable formulations []. For example, excipients could be added to minimize degradation and improve the drug's stability. Finally, while the study doesn't delve into the specific properties of this compound, characterizing degradation products is essential for safety assessments. Knowing the potential degradation products ensures that their presence in formulations, even in trace amounts, does not pose a risk to patients.
Q2: The study mentions using RP-HPLC to analyze the stressed samples. How did this method help in identifying this compound?
A2: RP-HPLC, or Reverse-Phase High-Performance Liquid Chromatography, is a powerful analytical technique used to separate, identify, and quantify components within a mixture []. In this study, researchers subjected Valacyclovir Hydrochloride to various stress conditions to accelerate degradation. RP-HPLC was then used to analyze the stressed samples. The researchers likely compared the retention time and spectral characteristics of the unknown peak corresponding to this compound with that of a standard, thus enabling its identification []. This technique allows for the detection and quantification of even small amounts of degradation products, making it a valuable tool in pharmaceutical stability studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。